

Cascade Yellow: A Technical Guide to its Photophysical Properties

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Compound of Interest

Compound Name: Cascade Yellow

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Introduction

Cascade Yellow is a fluorescent dye utilized in various biological research applications. A comprehensive understanding of its core photophysical properties, namely its quantum yield and extinction coefficient, is crucial for its effective implementation in quantitative fluorescence-based assays. This technical guide provides a summary of the available data for **Cascade Yellow** and outlines generalized experimental protocols for the determination of these key parameters.

Core Photophysical Properties

The efficiency of a fluorophore is defined by its quantum yield and its ability to absorb light is described by its molar extinction coefficient. The reported values for **Cascade Yellow** are summarized below.

Property	Value	Units
Quantum Yield (Φ)	0.56[1]	-
Molar Extinction Coefficient (ϵ)	25,000[1]	cm ⁻¹ M ⁻¹
Excitation Maximum (λ_{ex})	~402[1]	nm
Emission Maximum (λ_{em})	~545[1]	nm

Note: The experimental conditions under which the quantum yield and extinction coefficient were determined (e.g., solvent, temperature) are not specified in the available literature. These parameters can be significantly influenced by the fluorophore's environment.

Experimental Protocols

The following sections detail generalized, standard protocols for the experimental determination of fluorescence quantum yield and molar extinction coefficient. These methods are broadly applicable to fluorescent dyes like **Cascade Yellow**.

Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard sample with a known quantum yield.

Materials:

- Spectrofluorometer
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Solvent (e.g., ethanol, water, or another appropriate solvent for both the sample and standard)
- Standard fluorophore with a known quantum yield in the same spectral region as the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, $\Phi = 0.54$)
- Sample of **Cascade Yellow**

Procedure:

- Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
- Measure the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure the emission is collected over the entire fluorescence range of the dye.
- Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
- Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
- Determine the slope of the resulting linear plots for both the standard (GradStd) and the sample (GradSmp).
- Calculate the quantum yield of the sample (Φ_{Smp}) using the following equation:

$$\Phi_{\text{Smp}} = \Phi_{\text{Std}} * (\text{GradSmp} / \text{GradStd}) * (\eta_{2\text{Smp}} / \eta_{2\text{Std}})$$

Where:

- Φ_{Std} is the quantum yield of the standard.
- GradSmp and GradStd are the gradients of the plots for the sample and standard, respectively.
- η_{Smp} and η_{Std} are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term cancels out).

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Materials:

- UV-Vis Spectrophotometer
- Analytical balance
- Volumetric flasks
- Quartz cuvettes (1 cm path length)
- Solvent (a solvent in which **Cascade Yellow** is soluble and that is transparent at the wavelength of maximum absorbance)
- **Cascade Yellow**

Procedure:

- Accurately weigh a small amount of **Cascade Yellow** powder.
- Prepare a stock solution of known concentration by dissolving the weighed dye in a precise volume of the chosen solvent using a volumetric flask.
- Prepare a series of dilutions from the stock solution to create solutions with a range of known concentrations.
- Measure the absorbance of each solution at the wavelength of maximum absorption (λ_{max}) using a UV-Vis spectrophotometer. Use the pure solvent as a blank.
- Plot the absorbance versus concentration.
- Perform a linear regression on the data points. The slope of the line will be the molar extinction coefficient (ϵ) if the path length is 1 cm.

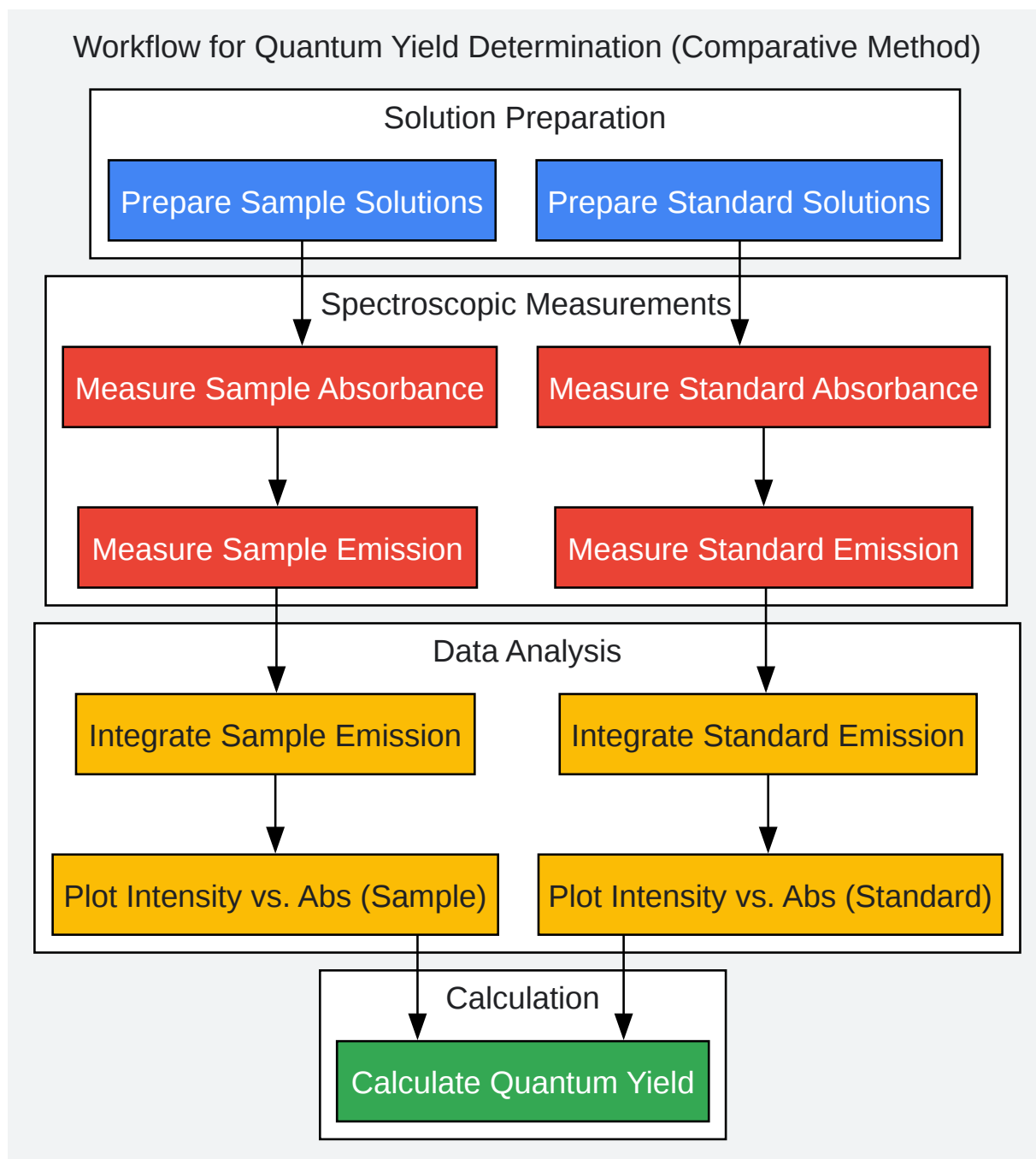
The Beer-Lambert law is expressed as: $A = \epsilon cl$

Where:

- A is the absorbance (unitless).
- ϵ is the molar extinction coefficient ($M^{-1}cm^{-1}$).
- c is the molar concentration of the substance (M).
- l is the path length of the cuvette (cm).

Visualizations

The following diagram illustrates the general workflow for determining the fluorescence quantum yield using the comparative method.



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Caption: Quantum yield determination workflow.

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References

- 1. FluoroFinder [app.fluorofinder.com]
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